
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C11H21FN2O2 and a molecular weight of 232.3 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with 2-fluoroethyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature, followed by purification through column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoroethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
As a building block for more complex organic molecules, tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate plays a crucial role in the synthesis of pharmaceuticals and agrochemicals. Its structure allows for various substitution reactions, oxidation, reduction, and hydrolysis processes:
Reaction Type | Description |
---|---|
Substitution | The fluoroethyl group can be replaced by other nucleophiles. |
Oxidation/Reduction | Can undergo oxidation and reduction under specific conditions. |
Hydrolysis | The tert-butyl ester can be hydrolyzed to yield the corresponding carboxylic acid. |
Biology
In biological research, this compound is utilized to develop biologically active molecules that interact with enzymes and receptors. Its unique fluoroethyl group enhances binding affinity and selectivity towards biological targets.
Medicine
The compound serves as an intermediate in synthesizing drugs with potential therapeutic effects against various diseases, including:
- Anticancer Agents : Compounds derived from this structure have shown promise in inhibiting cancer cell growth.
- Antiviral Agents : It may contribute to developing antiviral medications targeting specific viral mechanisms.
- Antibacterial Agents : Its derivatives are being investigated for effectiveness against resistant bacterial strains.
Case Study 1: Antimicrobial Applications
Research has highlighted the use of piperazine derivatives, including this compound, in developing oxazolidinone antimicrobials. These compounds inhibit protein synthesis in gram-positive pathogens, showcasing their potential in treating infections resistant to conventional antibiotics .
Case Study 2: Drug Development
A study focused on synthesizing novel piperazine derivatives indicated that modifications involving this compound resulted in enhanced biological activity against targeted diseases. The fluoroethyl group was found to improve the pharmacokinetic properties of the resulting drugs.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate depends on its specific application and the target molecule it interacts with. . The fluoroethyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a fluoroethyl group, which may affect its reactivity and biological activity.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino group, which can introduce different chemical properties and potential biological activities.
The uniqueness of this compound lies in its fluoroethyl group, which can impart specific chemical and biological properties that are distinct from other derivatives .
Biological Activity
tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.
This compound is characterized by a piperazine ring substituted with a tert-butyl group and a fluorinated ethyl side chain. The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its pharmacokinetic properties and interactions with biological targets.
The mechanism of action of this compound is primarily linked to its ability to interact with various biological receptors and enzymes. The fluoroethyl group increases the compound's binding affinity, potentially enhancing its selectivity for targets involved in neurological and psychiatric disorders. Preliminary studies suggest that it may interact with serotonin receptors, which are crucial for mood regulation and anxiety management.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Neuropharmacology : The compound shows promise in modulating neurotransmitter systems, particularly those involving serotonin, which is vital for treating depression and anxiety disorders.
- Anticancer Potential : Some studies have indicated that derivatives of piperazine compounds may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cells, suggesting that this compound could also exhibit anticancer properties .
- Antimicrobial Activity : The compound may serve as a precursor for synthesizing antimicrobial agents, as piperazine derivatives are known to have antibacterial and antifungal activities.
Case Study 1: Neurotransmitter Interaction
In a study examining the interaction of various piperazine derivatives with serotonin receptors, this compound demonstrated a notable binding affinity to the 5-HT_2A receptor. This interaction suggests potential applications in developing treatments for mood disorders.
Case Study 2: Anticancer Activity
A comparative analysis of piperazine derivatives revealed that those containing fluorinated groups exhibited enhanced cytotoxicity against FaDu hypopharyngeal tumor cells. The study highlighted that the unique structural features of these compounds contribute significantly to their biological activity, supporting further exploration of this compound in cancer therapy .
Data Table: Comparison of Piperazine Derivatives
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Fluorinated ethyl side chain | Neuropharmacological effects |
Tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate | Bromine substitution | Potentially different pharmacokinetics |
Tert-butyl 4-(4-amino-2-fluorophenyl)piperazine-1-carboxylate | Amino group substitution | Varied biological activities |
Q & A
Q. Basic: What synthetic routes are commonly employed for the preparation of tert-Butyl 4-(2-fluoroethyl)piperazine-1-carboxylate?
The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach is nucleophilic substitution using tert-butyl piperazine-1-carboxylate and a fluoroethyl halide. For example:
- Step 1 : React tert-butyl piperazine-1-carboxylate with 2-fluoroethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 80–110°C for 12–24 hours .
- Step 2 : Purify via silica gel chromatography (hexane/ethyl acetate gradient). Yields range from 60–88% depending on stoichiometry and reaction time .
Table 1: Comparative Reaction Conditions
Yield (%) | Solvent | Base | Temperature (°C) | Time (h) | Reference |
---|---|---|---|---|---|
88.7 | 1,4-Dioxane | K₂CO₃ | 110 | 12 | |
73 | Toluene | None | 110 | 24 |
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Key peaks include the tert-butyl group (δ ~1.4 ppm, singlet) and piperazine protons (δ ~3.4–3.8 ppm). The fluoroethyl group shows splitting patterns due to coupling with fluorine (²JHF ~47 Hz) .
- LCMS : Molecular ion peaks [M+H]+ confirm molecular weight (e.g., m/z 270–385 for derivatives) .
- FT-IR : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and C-F (1100–1200 cm⁻¹) .
Q. Advanced: How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
Single-crystal XRD provides unambiguous confirmation of molecular geometry. For example:
- Crystal system : Monoclinic (e.g., P2₁/n space group) with unit cell parameters a = 6.19 Å, b = 8.26 Å, c = 40.73 Å .
- Hydrogen bonding : Intermolecular C–H···O and N–H···O interactions stabilize the lattice, as shown in Hirshfeld surface analysis .
- Software : SHELXL (for refinement) and CrystalExplorer (for interaction mapping) are widely used .
Q. Advanced: How can discrepancies in reaction yields for this compound synthesis be addressed?
Yield variations often arise from:
- Solvent polarity : Polar solvents (e.g., 1,4-dioxane) improve nucleophilicity compared to toluene, increasing yields by 15–20% .
- Catalyst choice : LiAlH₄ reduction in THF vs. NaHB(OAc)₃ in DCM affects byproduct formation .
- Stoichiometry : Excess tert-butyl piperazine-1-carboxylate (1.5–2.0 eq.) minimizes side reactions .
Example : In , .7% yield was achieved with 1.5 eq. of tert-butyl piperazine-1-carboxylate, while reported 73% yield with 1.0 eq. .
Q. Basic: What safety protocols are recommended for handling this compound?
- Toxicity : Classified as Acute Toxicity Category 4 (oral, H302). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .
- Decomposition : Avoid high heat (>150°C), which may release toxic fumes (e.g., HF, CO) .
Q. Advanced: How can computational methods complement experimental data for this compound?
- Docking studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina .
- Molecular Dynamics (MD) : Simulate stability in aqueous solutions (e.g., RMSD < 2.0 Å over 100 ns trajectories) .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to validate NMR chemical shifts .
Q. Advanced: What strategies optimize the purification of this compound?
- Chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1) for baseline separation of fluoroethyl derivatives .
- Recrystallization : Ethanol/water mixtures (3:1) yield high-purity crystals (>99% by HPLC) .
- TLC monitoring : Rf ~0.3–0.4 in ethyl acetate/hexane (1:2) .
Q. Advanced: How do steric and electronic effects influence the reactivity of this compound?
- Steric hindrance : The tert-butyl group shields the piperazine ring, slowing nucleophilic substitution at N-4 .
- Electron withdrawal : The fluorine atom reduces electron density on the ethyl chain, directing electrophilic attacks to the piperazine nitrogen .
- Conformational analysis : X-ray data show L-shaped or linear conformations affecting intermolecular interactions .
Q. Basic: What applications does this compound have in medicinal chemistry?
- Drug precursors : Used to synthesize kinase inhibitors (e.g., Bruton’s tyrosine kinase) via sulfonylation or amidation .
- Biological activity : Derivatives exhibit moderate antibacterial (MIC 16–32 µg/mL) and antifungal activity .
Q. Advanced: How can crystallization solvents influence the polymorphic forms of this compound?
Properties
IUPAC Name |
tert-butyl 4-(2-fluoroethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQOVPCSIOBQKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184042-58-8 | |
Record name | 1-Piperazinecarboxylic acid, 4-(2-fluoroethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184042-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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Retrosynthesis Analysis
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